molecular formula C22H21N3O5S B5233374 N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide CAS No. 5604-59-1

N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide

Cat. No. B5233374
CAS RN: 5604-59-1
M. Wt: 439.5 g/mol
InChI Key: QQYLQXXHEBKCBB-UHFFFAOYSA-N
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Description

N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide is a chemical compound that belongs to the class of sulfonamides. It is commonly known as NPGS and is widely used in scientific research as a tool for studying the effects of sulfonamides on biological systems.

Mechanism of Action

The mechanism of action of NPGS involves the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. By inhibiting the activity of these enzymes, NPGS disrupts the balance of bicarbonate and carbon dioxide in the body, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NPGS are primarily related to its inhibition of carbonic anhydrase enzymes. This inhibition leads to a decrease in the production of bicarbonate, which can have a variety of effects on the body. For example, NPGS has been shown to cause metabolic acidosis, a condition in which the pH of the blood becomes too acidic. It has also been shown to have diuretic effects, increasing the excretion of sodium and water from the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NPGS in lab experiments is its specificity for carbonic anhydrase enzymes. This allows researchers to study the effects of sulfonamides on these enzymes without interfering with other biological processes. However, one limitation of using NPGS is its potential toxicity. High doses of NPGS have been shown to cause liver damage and other adverse effects in animal studies.

Future Directions

There are several future directions for research on NPGS. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another area of research is the use of NPGS as a tool for studying the role of carbonic anhydrase enzymes in various physiological processes. Finally, there is interest in exploring the potential therapeutic uses of NPGS, particularly in the treatment of diseases such as glaucoma and epilepsy that are associated with carbonic anhydrase dysfunction.
Conclusion:
In conclusion, N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide is a useful tool for studying the effects of sulfonamides on biological systems. Its specificity for carbonic anhydrase enzymes makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, its potential toxicity highlights the need for caution in its use. Further research is needed to fully understand the potential therapeutic uses of NPGS and to develop more potent and selective inhibitors of carbonic anhydrase enzymes.

Synthesis Methods

The synthesis of NPGS involves the reaction of N-phenyl-N-(2-phenylethyl)glycinamide with 2-nitrobenzenesulfonyl chloride in the presence of a base. The reaction yields N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide as the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

NPGS is widely used in scientific research as a tool for studying the effects of sulfonamides on biological systems. It is commonly used to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in many physiological processes. NPGS has also been shown to have antibacterial and antifungal properties, making it a useful tool for studying the mechanisms of action of sulfonamides against these microorganisms.

properties

IUPAC Name

2-(N-(2-nitrophenyl)sulfonylanilino)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c26-22(23-16-15-18-9-3-1-4-10-18)17-24(19-11-5-2-6-12-19)31(29,30)21-14-8-7-13-20(21)25(27)28/h1-14H,15-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYLQXXHEBKCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367285
Record name ST090753
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-Phenyl2-nitrobenzenesulfonamido)-N-(2-phenylethyl)acetamide

CAS RN

5604-59-1
Record name ST090753
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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